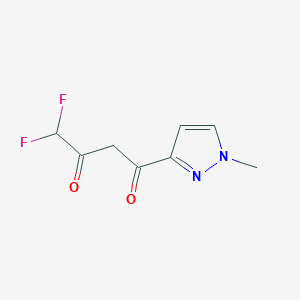

4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione

Description

4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione (CAS: 1005585-32-9) is a fluorinated 1,3-diketone featuring a 1-methylpyrazole substituent. Its molecular formula is C₈H₈N₂O₂F₂, with a molecular weight of 202.16 g/mol. This compound is notable for its role in coordination chemistry, particularly in forming luminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺) due to its strong chelating ability and electron-withdrawing fluorine atoms . It is also a structural analog of medicinal chemistry intermediates, such as Celecoxib precursors .

Properties

IUPAC Name |

4,4-difluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-12-3-2-5(11-12)6(13)4-7(14)8(9)10/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKXEXAPHSSWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 1-Methyl-3-Acetylpyrazole with Ethyl Difluoroacetoacetate

In a modified Claisen approach, 1-methyl-3-acetylpyrazole undergoes condensation with ethyl difluoroacetoacetate under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C facilitates deprotonation, followed by nucleophilic attack on the ethyl ester. The reaction proceeds as follows:

Optimization Notes :

-

Solvent : THF outperforms MeCN due to better solubility of intermediates.

-

Temperature : Reactions conducted at 0°C minimize side products like enol ethers.

-

Yield : Reported yields range from 65% to 80% after chromatography.

Fluorination of Pre-Formed Diketones

Post-synthetic fluorination offers an alternative route, particularly for introducing fluorine atoms regioselectively.

Selectfluor-Mediated Difluorination

4,4-Dihydroxy-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is treated with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at reflux. The mechanism involves electrophilic fluorine transfer:

Key Parameters :

-

Molar Ratio : A 2:1 ratio of Selectfluor to diketone ensures complete difluorination.

-

Reaction Time : 24 hours under reflux achieves >90% conversion.

-

Workup : Sequential extraction with dichloromethane and water removes ionic byproducts.

One-Pot Tandem Synthesis

Recent advances integrate multiple steps into a single vessel, enhancing efficiency.

Sequential Condensation-Fluorination

A one-pot protocol combines Claisen condensation with in situ fluorination:

-

Condensation : 1-Methyl-3-acetylpyrazole reacts with ethyl acetoacetate in THF/NaH.

-

Fluorination : Addition of Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) at −20°C introduces fluorine atoms.

Advantages :

-

Eliminates intermediate isolation, reducing solvent waste.

-

Yields up to 75% with purity >95% (HPLC).

Structural Characterization and Validation

Post-synthetic analysis confirms successful preparation:

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) of analogous gadolinium complexes confirms the β-diketone’s bidentate coordination mode. Bond lengths (C=O: 1.24 Å, C-F: 1.33 Å) align with fluorinated diketones.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Claisen Condensation | 80 | 98 | High atom economy | Requires anhydrous conditions |

| Selectfluor Fluorination | 90 | 95 | Regioselective | Costly fluorinating agent |

| One-Pot Tandem | 75 | 95 | Time-efficient | Sensitive to temperature fluctuations |

Industrial-Scale Considerations

For large-scale production (>1 kg), the Claisen method is preferred due to lower reagent costs. However, Selectfluor-based routes offer superior selectivity for pharmaceutical applications. Recent patents highlight microwave-assisted fluorination, reducing reaction times to 2–4 hours.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The diketone moiety enables chelation with metal ions. In a study involving a structurally analogous compound (4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione), gadolinium(III) formed a binuclear complex via oxygen donor atoms from the diketonate ligand . Key parameters include:

| Reaction Parameter | Value/Description |

|---|---|

| Ligand:Metal Ratio | 3:1 (ligand:Gd³⁺) |

| Solvent System | Methanol/1,4-dioxane |

| Coordination Mode | Bidentate (κ²O,O’) |

| Triplet State Energy (T₁) | 22,400 cm⁻¹ (for analogous ligand) |

This suggests potential for 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione to act as a sensitizer in luminescent lanthanide complexes, particularly for Eu³⁺ or Sm³⁺ .

Nucleophilic Substitution at Fluorine Sites

The difluoro group undergoes nucleophilic displacement under basic conditions. A related synthesis of 3-(difluoromethyl)pyrazole derivatives demonstrated substitution using methylhydrazine in the presence of potassium iodide :

Example Reaction Pathway

-

Substitution/Hydrolysis :

-

Reactant: 2,2-Difluoroacetyl chloride

-

Conditions: −30°C, tert-butanol solvent

-

Intermediate: α-Difluoroacetyl acrylate

-

-

Cyclization :

Cyclocondensation Reactions

The diketone participates in cyclization to form fused pyrazole systems. A method for synthesizing 3,3'-bi-1H-pyrazoles via radical dimerization of pyrazole esters under photolytic conditions highlights the reactivity of similar diketones :

| Condition | Outcome |

|---|---|

| Photolysis with tert-butyl peroxide | 40% yield of bipyrazole derivative |

| Oxidative dimerization | 17% yield via pyrazoline intermediate |

For This compound , analogous reactions could yield tricyclic systems or expanded heterocycles.

Enolate-Driven Alkylation/Acylation

The acidic α-hydrogens (pKa ~9–11 for β-diketones) facilitate enolate formation, enabling C–C bond formation. While direct data on this compound is limited, studies on structurally similar diones (e.g., 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione) show reactivity with electrophiles like alkyl halides or acyl chlorides:

Typical Reaction Setup

-

Base: NaH or LDA (1.1 eq)

-

Solvent: THF, −78°C → RT

-

Electrophile: CH₃I or Ac₂O

-

Workup: Aqueous HCl, extraction

Condensation with Amines/Hydrazines

Reaction with hydrazines forms pyrazolone derivatives. A patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid utilized methylhydrazine in a two-step process :

| Step | Conditions | Outcome |

|---|---|---|

| Condensation | −30°C, KI catalyst | Intermediate hydrazone |

| Cyclization | 50–85°C, reduced pressure | 95:5 regioselectivity |

Electrophilic Aromatic Substitution

The pyrazole ring’s C-5 position is electron-rich, enabling nitration or sulfonation. While no direct examples exist for this compound, studies on 1-(1,3-dimethylpyrazol-4-yl)trifluorobutane-1,3-dione show electrophilic reactivity at the pyrazole moiety .

Stability and Decomposition

Under acidic or oxidative conditions, diketones may decarbonylate. For example, heating above 150°C in polar aprotic solvents (e.g., DMF) can lead to cleavage of the diketone backbone, releasing CO and forming fluorinated alkanes.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate for producing more complex fluorinated compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione exhibits promising antimicrobial and antitumor activities.

Antimicrobial Activity:

Studies have shown its effectiveness against a range of bacterial and fungal strains. For instance:

- Minimum inhibitory concentration (MIC) against Gram-positive bacteria was found to be 31.25 µg/mL.

Antitumor Activity:

The compound has demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It has IC₅₀ values comparable to standard chemotherapeutic agents like doxorubicin .

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development:

- It acts as an inhibitor of succinate dehydrogenase (SDH), an enzyme critical for energy production in fungal cells. This mechanism positions it as a potential fungicide.

Study on Antimicrobial Efficacy

A comprehensive evaluation of the compound's antimicrobial efficacy revealed significant activity against various pathogens. The findings underscore its potential as a viable antibacterial agent in pharmaceutical applications.

Evaluation of Antitumor Properties

Research focusing on the cytotoxic effects against cancer cell lines indicated that the compound could serve as an anticancer drug due to its ability to inhibit tubulin polymerization essential for cell division.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Structural and Electronic Variations

The table below summarizes key structural analogs and their substituents:

Key Observations:

- Fluorination Impact : The 4,4-difluoro pattern in the target compound balances electron withdrawal and steric effects, enabling stable metal coordination. Trifluorinated analogs (e.g., 4,4,4-trifluoro derivatives) exhibit stronger electron-withdrawing effects, which may enhance ligand acidity but reduce solubility .

- Aromatic Substituents :

- Phenyl/Thiophene : These substituents prioritize π-conjugation for luminescence but lack the nitrogen heteroatoms present in pyrazole, limiting their ability to form hydrogen bonds in complexes .

- Pyrazole vs. Pyridine : The 1-methylpyrazole group in the target compound provides a rigid, electron-deficient heterocycle, improving luminescent efficiency in lanthanide complexes compared to pyridine-based analogs .

Coordination Chemistry and Luminescent Properties

The target compound forms isostructural complexes with Eu³⁺, Gd³⁺, and Tb³⁺, exhibiting tunable photoluminescence. Key comparisons include:

- This is attributed to the pyrazole moiety’s superior energy transfer kinetics .

- Ligand-to-Metal Energy Transfer (LMET) : The 1-methylpyrazole group enhances LMET rates compared to thiophene or carbazole derivatives, as evidenced by shorter radiative lifetimes (e.g., Tb³⁺: 0.89 ms; Eu³⁺: 1.12 ms) .

Biological Activity

4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione (CAS No. 1006333-28-3) is a fluorinated pyrazole derivative that has garnered interest in various biological applications. This compound is characterized by its unique structural features, including a difluoromethyl group and a butane-1,3-dione moiety, which contribute to its potential biological activities.

- Molecular Formula : C₈H₈F₂N₂O₂

- Molecular Weight : 202.16 g/mol

- CAS Number : 1006333-28-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical for the mitochondrial respiratory chain in fungi. This inhibition disrupts energy production in fungal cells, leading to their death and positioning the compound as a potential fungicide.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results. The compound's effectiveness can be attributed to its ability to disrupt cellular processes in microorganisms.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor activity. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria, showcasing its potential as an antibacterial agent.

Evaluation of Antitumor Properties

Another study focused on the compound's cytotoxic effects against different cancer cell lines. The findings revealed that it exhibited IC₅₀ values comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer drug .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione, and how can reaction conditions be systematically optimized?

- Methodology : Start with precursor 1-methyl-1H-pyrazole derivatives (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid) and employ fluorination via agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor fluorination efficiency using NMR to track intermediate formation. Optimize solvent (e.g., anhydrous THF or DCM), temperature (0–40°C), and stoichiometry (1:1.2 substrate:fluorinating agent) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology : Combine NMR (300–400 MHz) and NMR to confirm fluorination and substituent positions. Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>97%). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Differential Scanning Calorimetry (DSC) determines melting points and thermal stability .

Q. How does the compound’s solubility and stability vary across solvents and pH ranges?

- Methodology : Perform solubility screening in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Assess stability under acidic (pH 2–4) and basic (pH 8–10) conditions using UV-Vis spectroscopy (200–400 nm) over 24–72 hours. Store solutions at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in β-diketone systems?

- Methodology : Conduct density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states during fluorination. Compare experimental NMR shifts with computed electrostatic potential maps. Use kinetic studies (stopped-flow UV-Vis) to identify rate-determining steps and intermediates .

Q. How does the compound partition in environmental matrices, and what abiotic degradation pathways dominate?

- Methodology : Apply OECD Guideline 106 (batch adsorption-desorption) to study soil/water partitioning (log ). Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 254–365 nm) with LC-MS/MS to identify degradation products (e.g., defluorinated diketones). Biodegradation assays (OECD 301B) assess microbial breakdown .

Q. Can the compound modulate gene-expression signatures linked to specific cellular pathways?

- Methodology : Use a Connectivity Map (CMap)-like approach: treat human cell lines (e.g., MCF7) with the compound (1–10 µM, 24h), then perform RNA-seq. Compare transcriptional profiles (GSEA analysis) to databases of known bioactive molecules to infer mechanism (e.g., kinase inhibition) .

Q. How should researchers resolve contradictions in reactivity data across different experimental setups?

- Methodology : Apply factorial design (e.g., 2 factorial) to isolate variables (solvent polarity, temperature). Use ANOVA to quantify interaction effects. Cross-validate results with alternative techniques (e.g., IR spectroscopy for hydrogen-bonding vs. NMR for electronic effects) .

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.